8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a brominated benzodioxole moiety, a sulfanyl group, and a purine core. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. One common approach begins with the bromination of 1,3-benzodioxole to form 6-bromo-1,3-benzodioxole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the brominated benzodioxole moiety to a non-brominated form.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The brominated benzodioxole moiety and the purine core are likely involved in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole moiety but lacks the purine core.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole structure but differs in the heteroaryl and indole components.
Uniqueness
8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a brominated benzodioxole moiety, a sulfanyl group, and a purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17BrN4O4S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
8-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O4S/c1-4-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)27-7-9-5-11-12(6-10(9)18)26-8-25-11/h5-6H,4,7-8H2,1-3H3 |
InChI Key |
MDMMBEXVYCJFMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(N=C1SCC3=CC4=C(C=C3Br)OCO4)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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